molecular formula C16H23NO4 B3034753 (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid CAS No. 218608-84-5

(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid

Cat. No.: B3034753
CAS No.: 218608-84-5
M. Wt: 293.36 g/mol
InChI Key: MYWZFJXOLAXENE-ZDUSSCGKSA-N
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Description

(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions.

Mechanism of Action

Target of Action

The primary target of “(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid”, also known as “Boc-(S)-3-Amino-5-phenyl-pentanoic acid”, is the amino group in organic compounds . The compound is used as a protecting group for amines during chemical reactions .

Mode of Action

The compound acts by protecting the amino group in organic compounds, preventing it from reacting during transformations of other functional groups . This is achieved by converting the amino group into a carbamate . The tert-butyloxycarbonyl (t-Boc or simply Boc) is used due to the stability of the more substituted tert-butyl carbocation, which is cleaved when the Boc protecting group is removed .

Biochemical Pathways

The compound affects the biochemical pathways involving the synthesis of peptides . The Boc group is the most used protection of amino groups in peptide synthesis . The addition and removal of the Boc group are key steps in these pathways .

Pharmacokinetics

The compound’s use in peptide synthesis suggests that it may have significant effects on the pharmacokinetics of peptide-based drugs .

Result of Action

The result of the compound’s action is the successful synthesis of peptides without unwanted reactions involving the amino groups . This is achieved by protecting these groups during the synthesis process .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and the presence of strong acids . For example, the Boc group can be removed with a strong acid such as trifluoracetic acid (TFA) . Additionally, a method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described . This method demonstrated a beneficial effect, with the ionic liquid having low viscosity and high thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid typically involves the protection of the amino group of an amino acid derivative with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-protected amino acids often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Coupling: Formation of peptide bonds through coupling reactions with other amino acids or peptides.

Common Reagents and Conditions

Major Products Formed

    Deprotection: Free amine and tert-butyl cation.

    Substitution: Substituted amino acid derivatives.

    Coupling: Peptides and peptide derivatives.

Scientific Research Applications

(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of peptides and other complex molecules.

    Biology: In the study of protein structure and function through peptide synthesis.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Similar Compounds

    (S)-3-((benzyloxycarbonyl)amino)-5-phenylpentanoic acid: Uses a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

    (S)-3-((methoxycarbonyl)amino)-5-phenylpentanoic acid: Uses a methoxycarbonyl (Moc) protecting group.

Uniqueness

(S)-3-((tert-butoxycarbonyl)amino)-5-phenylpentanoic acid is unique due to the stability and ease of removal of the Boc group. The tert-butyl cation formed during deprotection is highly stable, making the deprotection process efficient and straightforward .

Properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(11-14(18)19)10-9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWZFJXOLAXENE-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC1=CC=CC=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301166961
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218608-84-5
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218608-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301166961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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